molecular formula C5H12N2O B13249756 2-(Propylamino)acetamide

2-(Propylamino)acetamide

Cat. No.: B13249756
M. Wt: 116.16 g/mol
InChI Key: LKZRYXDGZQOPNA-UHFFFAOYSA-N
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Description

2-(Propylamino)acetamide is an organic compound with the molecular formula C5H12N2O It is a derivative of acetamide, where the amine group is substituted with a propylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylamino)acetamide typically involves the reaction of propan-1-amine with 2-chloroacetamide. The reaction is carried out in acetonitrile at temperatures ranging from 0°C to room temperature. The process involves adding a solution of 2-chloroacetamide to a solution of propan-1-amine over a period of three hours. The mixture is then stirred overnight and concentrated under reduced pressure. The crude product is purified by recrystallization using methanol and dichloromethane, yielding this compound as its hydrochloride salt .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and purification methods, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Propylamino)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkyl derivatives of this compound.

Scientific Research Applications

2-(Propylamino)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propylamino)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(Propylamino)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propylamino group differentiates it from other acetamide derivatives, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

2-(propylamino)acetamide

InChI

InChI=1S/C5H12N2O/c1-2-3-7-4-5(6)8/h7H,2-4H2,1H3,(H2,6,8)

InChI Key

LKZRYXDGZQOPNA-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)N

Origin of Product

United States

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